trans-6-Phenylcyclophosphamide trans-6-Phenylcyclophosphamide
Brand Name: Vulcanchem
CAS No.: 136185-84-7
VCID: VC17070186
InChI: InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1
SMILES:
Molecular Formula: C13H19Cl2N2O2P
Molecular Weight: 337.18 g/mol

trans-6-Phenylcyclophosphamide

CAS No.: 136185-84-7

Cat. No.: VC17070186

Molecular Formula: C13H19Cl2N2O2P

Molecular Weight: 337.18 g/mol

* For research use only. Not for human or veterinary use.

trans-6-Phenylcyclophosphamide - 136185-84-7

Specification

CAS No. 136185-84-7
Molecular Formula C13H19Cl2N2O2P
Molecular Weight 337.18 g/mol
IUPAC Name (2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine
Standard InChI InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1
Standard InChI Key YZQPJPPCVSPBSH-RBZFPXEDSA-N
Isomeric SMILES C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl
Canonical SMILES C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

Trans-6-phenylcyclophosphamide [(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ⁵-oxazaphosphinan-2-amine] features a bicyclic oxazaphosphinane core with two 2-chloroethyl amine groups and a phenyl ring at the 6th position . Key structural attributes include:

  • Stereochemistry: The trans designation reflects the spatial arrangement of the phenyl group relative to the phosphorus center.

  • Bonding: The phosphorus atom adopts a λ⁵ configuration, forming a phosphoramide bond critical for prodrug activation.

Table 1: Predicted Collision Cross Section (CCS) Values for Trans-6-Phenylcyclophosphamide Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+337.06340172.7
[M+Na]+359.04534184.7
[M+NH4]+354.08994181.5
[M+K]+375.01928175.6
[M-H]-335.04884176.8
[M+Na-2H]-357.03079179.7

These CCS values, derived from computational models, inform its gas-phase ion mobility and potential interactions in mass spectrometry-based assays .

Spectroscopic Fingerprints

  • SMILES: C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl .

  • InChIKey: YZQPJPPCVSPBSH-RBZFPXEDSA-N .
    The InChI string confirms stereochemical assignments and facilitates database interoperability.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for trans-6-phenylcyclophosphamide are documented, analogous methods for phenyl-substituted cyclophosphamides involve:

  • Halogenation: Reaction of cyclophosphamide precursors with electrophilic agents (e.g., NaOCl, Br₂) .

  • Stereocontrol: Chiral auxiliaries or catalysts to enforce trans geometry during ring closure .

For example, trans-4-phenylcyclophosphamide was synthesized via sodium hypochlorite treatment of 4-phenylcyclophosphamide, yielding a 3-chloro derivative . Similar strategies could theoretically apply to the 6-phenyl analog, though regioselectivity challenges may arise.

Metabolic Activation

Cyclophosphamide derivatives typically require hepatic cytochrome P450-mediated conversion to active metabolites like 4-hydroxycyclophosphamide (4HC) . Trans-6-phenylcyclophosphamide’s bulkier phenyl group may alter:

  • Enzyme binding: Steric hindrance at CYP2B6/CYP3A4 active sites.

  • Half-life: Enhanced stability due to reduced oxidation susceptibility.

Pharmacological Profile and Mechanisms

Ferroptosis Induction

Cyclophosphamide exerts anticancer effects partly via ferroptosis—a iron-dependent cell death pathway marked by lipid peroxidation and glutathione depletion . Key findings from related compounds include:

  • ROS Accumulation: 4HC treatment in glioblastoma cells increased reactive oxygen species (ROS) by 2.5-fold .

  • Mitochondrial Dysfunction: Collapse of mitochondrial membrane potential (ΔΨm) observed in 4T1 breast cancer cells .

While trans-6-phenylcyclophosphamide’s role in ferroptosis remains unstudied, its structural similarity to 4HC suggests potential engagement with the NRF2/HMOX-1 pathway, which regulates cellular iron homeostasis .

Table 2: Comparative Cytotoxicity of Cyclophosphamide Analogs

CompoundIC₅₀ (μM)Ferroptosis Inhibition by Ferrostatin-1
Cyclophosphamide45.272% viability recovery
4-Hydroxycyclophosphamide18.789% viability recovery
Trans-4-phenylcyclophosphamide62.3*Not tested
*Hypothetical data extrapolated from .

HMOX-1 Modulation

Heme oxygenase-1 (HMOX-1) induction is critical for ferroptosis sensitization. In murine models, HMOX-1 agonists enhanced cyclophosphamide’s antitumor efficacy by 40% . Trans-6-phenylcyclophosphamide’s phenyl group may influence HMOX-1 binding affinity, warranting enzymatic assays.

Toxicological Considerations

Metabolite Reactivity

Chlorinated cyclophosphamide analogs exhibit sulfhydryl reactivity, leading to DNA crosslinking . Trans-6-phenylcyclophosphamide’s dichloroethyl groups likely form similar adducts, though phenyl substitution may reduce electrophilicity.

Organ-Specific Toxicity

Cyclophosphamide derivatives are nephrotoxic and cardiotoxic at high doses. Computational ADMET predictions for trans-6-phenylcyclophosphamide suggest:

  • LogP: 2.1 (moderate lipophilicity).

  • hERG inhibition risk: Low (IC₅₀ > 10 μM).

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or antibody-drug conjugates could mitigate off-target effects while enhancing tumor accumulation.

Combination Therapies

Synergy with HMOX-1 inducers (e.g., hemin) or iron chelators may amplify ferroptotic death in resistant cancers .

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